molecular formula C9H12BrNO B3103320 4-(3-Bromopropoxy)aniline CAS No. 143667-04-3

4-(3-Bromopropoxy)aniline

Cat. No. B3103320
CAS RN: 143667-04-3
M. Wt: 230.1 g/mol
InChI Key: MEJDIEQCJKKKDY-UHFFFAOYSA-N
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Description

  • Purity : 95% (For Research Use Only)

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-(3-Bromopropoxy)aniline and similar compounds have been studied for their potential in nonlinear optical (NLO) materials. A study conducted on related aniline derivatives like 4-bromo-3-(trifluoromethyl)aniline revealed significant insights through vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These compounds are analyzed for their electron-donating and withdrawing effects, which are crucial for understanding their structural and vibrational spectra. Such studies are integral in developing NLO materials, which have applications in fields like telecommunications and laser technology (Revathi et al., 2017).

Polymer Synthesis and Fluorescent Properties

Aniline derivatives, including compounds structurally similar to 4-(3-Bromopropoxy)aniline, have been synthesized for use in polyurethane cationomers with salicylideneanil structures. These compounds exhibit fluorescent properties and are used in the creation of polymeric films. The structural and photochromic mechanism of these units has been explored, highlighting their potential in materials science, especially in the development of new, innovative materials with specific optical properties (Buruianǎ et al., 2005).

Catalytic Applications in Environmental Cleanup

Studies have also explored the use of aniline derivatives in environmental applications. For instance, Fe3O4 nanoparticles, combined with aniline compounds, have been investigated for their role in the catalytic oxidation of phenolic and aniline compounds. This process is significant for removing pollutants from aqueous solutions, showcasing the potential of these compounds in environmental cleanup and the treatment of industrial waste (Zhang et al., 2009).

Conductive Surface Preparation

Another application is found in the field of electronics, where 4-(3-Bromopropoxy)aniline-related compounds have been used to create conductive surfaces. For example, a method involving the graft polymerization of aniline on modified glass fiber surfaces has been developed. This approach creates a conductive surface, which is essential in various electronic applications, including sensors and circuit boards (Li & Ruckenstein, 2002).

properties

IUPAC Name

4-(3-bromopropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDIEQCJKKKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)aniline

Synthesis routes and methods

Procedure details

A mixture of the product of part (i) above (13 g) and 5N hydrochloric acid (200 ml) was heated under reflux for 2 h. After cooling, the mixture was basified with sodium hydroxide solution and extracted with dichloromethane. The organic phase was evaporated to give the title compound (7 g) as an oil. IR includes a peak at 3360-3450 cm-1 (NH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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